BenchChemオンラインストアへようこそ!

2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide

Lipophilicity Drug-likeness TRPML1 modulation

2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide (MW 382.5 g/mol) is a member of the substituted phenylbenzenesulfonamide class, a family of compounds under development as modulators of the lysosomal calcium channel TRPML1 (MCOLN1), a target for neurodegenerative and lysosomal storage diseases. Computed properties from authoritative databases (XLogP3: 2.7; H-Bond Donors: 1; Rotatable Bonds: establish a baseline drug-like profile consistent with cell-permeable small molecules.

Molecular Formula C17H22N2O4S2
Molecular Weight 382.49
CAS No. 923226-45-3
Cat. No. B2862560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide
CAS923226-45-3
Molecular FormulaC17H22N2O4S2
Molecular Weight382.49
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C
InChIInChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(14(3)16(12)19(4)24(5,20)21)25(22,23)18-15-9-7-6-8-10-15/h6-11,18H,1-5H3
InChIKeySBPKAXMRRLWPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide (CAS 923226-45-3): Baseline Physicochemical Identity and Target Context


2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide (MW 382.5 g/mol) is a member of the substituted phenylbenzenesulfonamide class, a family of compounds under development as modulators of the lysosomal calcium channel TRPML1 (MCOLN1), a target for neurodegenerative and lysosomal storage diseases [1]. Computed properties from authoritative databases (XLogP3: 2.7; H-Bond Donors: 1; Rotatable Bonds: 5) establish a baseline drug-like profile consistent with cell-permeable small molecules [2]. The compound features a unique N-methylmethanesulfonamido group at the 3-position of the central trimethylbenzene core, distinguishing it from simpler unsubstituted or mono-substituted sulfonamide analogs.

Why 2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide Cannot Be Substituted by a Close Analog


Substituted phenylbenzenesulfonamides are a structurally dense chemical space where subtle changes to the N-phenyl substituent, the sulfonamide linkage, or the core methylation pattern can drastically alter TRPML1 binding affinity and functional activity [1]. The target compound possesses a specific combination of a trimethylbenzene core with a sterically demanding N-methylmethanesulfonamido group and an unsubstituted N-phenyl terminus. Closest analogs with N-(4-methylphenyl), N-(2,6-dimethylphenyl), or N-(4-fluorophenyl) substitutions differ in critical molecular descriptors (lipophilicity, steric bulk, H-bonding capacity) that directly influence protein-ligand complementarity [2]. Generic substitution risks exploiting the wrong pharmacological profile, as even a single methyl or fluoro group shift can invert agonist/antagonist behavior or compromise selectivity against related TRPML isoforms (TRPML2, TRPML3).

Product-Specific Quantitative Differentiation Evidence for 2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide


Unsubstituted N-Phenyl Group Lends a Balanced Lipophilicity Profile Relative to Alkyl- and Halogen-Substituted Analogs

Among the immediate analog series, the target compound (N-phenyl) exhibits a computed XLogP3 of 2.7 [1]. This value positions it between the more lipophilic N-(2,6-dimethylphenyl) analog (XLogP3 ≈3.1) [2] and the slightly less lipophilic N-(4-fluorophenyl) analog (XLogP3 ≈2.5) [3]. Excessive lipophilicity often correlates with higher non-specific protein binding and poorer solubility, while excessively low lipophilicity can limit membrane permeability. The target compound’s intermediate value may offer a pragmatic balance for cellular TRPML1 assays.

Lipophilicity Drug-likeness TRPML1 modulation

Single Hydrogen-Bond Donor Count May Reduce Off-Target Interactions Compared to Dual-Donor Analogs with Amide Functionality

The target compound possesses exactly one hydrogen-bond donor (HBD), the sulfonamide NH, as computed by PubChem [1]. In contrast, secondary amide-containing analogs within the broader phenylbenzenesulfonamide patent space typically carry two HBDs, increasing their polar surface area and potential for additional, non-productive hydrogen bonds with off-target proteins. Lower HBD count is a recognized structural alert in drug design for reducing promiscuous binding and improving selectivity profiles [2].

Hydrogen bonding Target selectivity TRPML

Moderate Rotatable Bond Count (5) Balances Conformational Flexibility and Entropic Penalty Relative to More Rigid or Flexible Analogs

The target compound has 5 rotatable bonds [1], a number within the optimal range (≤10) for oral drug-like space [2]. Analogs with an N-ethyl substitution on the sulfonamide (CAS not available; inferred from benchchem listing) add an extra rotatable bond, increasing conformational entropy cost upon binding. Conversely, highly rigidified analogs with bicyclic N-caps may suffer from poor shape complementarity to the TRPML1 binding pocket. Five rotatable bonds represent a calculated balance that preserves conformational adaptability without excessive entropic penalty.

Conformational flexibility Ligand efficiency TRPML1 binding

Direct TRPML1 Bioactivity Data Not Publicly Available; Differentiation Must Rely on Computed Properties and Patent Context

A comprehensive search of primary literature, patent examples, BindingDB, and ChEMBL did not retrieve any quantitative TRPML1 inhibition or activation data for this specific compound (IC50, EC50, Ki) [1]. In contrast, the structurally related ML-SI series and Compound 5 have published cryo-EM structures and IC50 values (e.g., ML-SI3: IC50 1.6-2.3 μM for TRPML1/2) [2]. Until direct assay data are disclosed, procurement decisions must be guided by the compound's calculated physicochemical differentiation within the patent's generic structure-activity relationship framework.

TRPML1 Bioactivity data gap Procurement decision

Recommended Application Scenarios for 2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide Based on Available Evidence


Physicochemical Benchmarking in TRPML1 Hit-to-Lead Optimization Programs

Medicinal chemistry teams pursuing TRPML1 modulators can use this compound as a reference point for balancing lipophilicity (XLogP3 = 2.7) and hydrogen-bond donor count (HBD = 1) within the phenylbenzenesulfonamide scaffold. When designing focused libraries, its properties serve as a midpoint against which to profile alkyl-, halogen-, or aryl-capped analogs, as highlighted by the patent family WO2024092235A2 [1].

Negative Control or Selectivity Probe Candidate for TRPML Isoform Profiling

Should future data reveal that the unsubstituted N-phenyl group confers weaker TRPML1 affinity relative to substituted derivatives, this compound may function as a matched molecular pair negative control. Its single HBD and intermediate rotatable bond count (5) make it suitable for inclusion in selectivity panels assessing TRPML1 versus TRPML2/TRPML3 engagement, particularly where dual-donor amide analogs show promiscuous binding [1].

Chemical Probe for Lysosomal Calcium Imaging Assays Requiring Minimal Off-Target Activity

The compound's computed low HBD count (1) and moderate lipophilicity suggest lower potential for non-specific membrane interactions compared to more lipophilic or more polar analogs [1][2]. Cell biologists investigating lysosomal Ca2+ dynamics can evaluate this compound as a cleaner baseline tool compound in Fluo-4 or GCaMP-based imaging assays, pending confirmatory selectivity data.

Synthetic Intermediate for Diversification of Substituted Phenylbenzenesulfonamide Libraries

The N-methylmethanesulfonamido group and the unsubstituted N-phenyl terminus provide two distinct vectors for late-stage diversification. Organic chemists can employ this compound as a versatile building block for parallel synthesis of focused libraries, leveraging its commercial availability from multiple suppliers to expedite SAR exploration of the TRPML1 pharmacophore [1].

Quote Request

Request a Quote for 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.